Vasopressin antagonist 1867 is a synthetic compound designed to inhibit the action of vasopressin, a hormone involved in regulating water retention and blood pressure. This compound has gained attention for its potential therapeutic applications in conditions such as hypertension and heart failure.
Vasopressin antagonist 1867 is classified as a non-selective vasopressin receptor antagonist, specifically targeting both V1a and V2 receptors. This classification places it among a group of compounds known as "vaptans," which are utilized for their ability to modulate fluid balance and vascular tone .
The synthesis of Vasopressin antagonist 1867 involves several key steps that typically include the formation of peptide bonds and the introduction of functional groups to enhance receptor binding. The specific synthetic pathway may vary, but it generally incorporates techniques such as solid-phase peptide synthesis or solution-phase synthesis.
While exact synthetic routes are proprietary, the general approach involves:
Vasopressin antagonist 1867 has a molecular formula of C28H36N4O4, indicating it contains 28 carbon atoms, 36 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms. The compound features a complex structure typical of peptide-based drugs, with multiple functional groups that facilitate its interaction with vasopressin receptors .
The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential binding sites on the vasopressin receptors.
Vasopressin antagonist 1867 can undergo various chemical reactions typical for organic compounds, including:
Reactions may be catalyzed by specific reagents or conditions that facilitate these transformations while maintaining the integrity of the core structure.
Vasopressin antagonist 1867 exerts its effects by blocking vasopressin receptors, thereby inhibiting the action of vasopressin. This blockade leads to:
Studies indicate that compounds like Vasopressin antagonist 1867 can significantly alter fluid balance and vascular resistance, making them valuable in managing conditions characterized by fluid overload .
Vasopressin antagonist 1867 is typically a solid at room temperature with specific melting and boiling points that can be determined through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
The compound is soluble in organic solvents but may have limited solubility in water, which is common for many lipophilic drugs. Its stability under various pH conditions is also crucial for its application in pharmacology .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the identity and purity of Vasopressin antagonist 1867 during quality control processes.
Vasopressin antagonist 1867 has potential applications in:
This compound represents a promising area of research within pharmacology aimed at developing effective treatments for conditions influenced by vasopressin activity.
The synthesis of selective vasopressin receptor antagonists requires precise chemical modifications to achieve target specificity and metabolic stability. Compound 1867, a potent V1a receptor antagonist, exemplifies advancements in peptide-based drug design. Its development leverages strategic modifications of lead compounds identified through high-throughput screening, such as ML389, which exhibits a 40 nM IC50 against V1a receptors and >1250-fold selectivity over related receptors (V1b, V2, OT) [1].
Compound 1867 originates from a lead scaffold ("12i") optimized via solid-phase peptide synthesis (SPPS). Key modifications include:
These steps employ Fmoc/tBu-based SPPS with Wang resin, achieving 85% crude purity. Post-assembly cleavage uses trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), followed by lyophilization to recover the linear precursor [4].
Table 1: SPPS Parameters for Compound 12i Derivatives
Modification Site | Residue Change | Purpose | Purity Yield (%) |
---|---|---|---|
Position 2 | L-Arg → D-Arg | Metabolic stability | 92 |
Position 9 | Tyr → O-Ethyl-Tyr | Hydrophobic packing | 88 |
C-terminal | Cyclization (Lactam) | Conformational restraint | 78 |
Critical functional groups were introduced to optimize receptor-ligand interactions:
These modifications were guided by molecular docking against the V1a receptor’s crystallographic model, focusing on residues Trp72, Phe95, and Tyr124 [1].
Purification of Compound 1867 employs orthogonal chromatography to resolve closely related impurities:
Yields post-purification reach 65–70%, significantly higher than earlier antagonists (e.g., 35% for SR49059) [1].
Tyrosine modifications have been pivotal in balancing V1a affinity and oral bioavailability:
Table 2: Impact of O-Alkyltyrosine Modifications on Pharmacokinetics
Era | Substituent | V1a IC50 (nM) | log P | Microsomal Stability (t½, min) |
---|---|---|---|---|
1980s | O-Methyl | 210 | 2.1 | 15 |
2000s | O-Ethyl | 85 | 4.3 | 90 |
Modern (1867) | O-(2-Methoxyethyl) | 12 | 3.2 | >240 |
Early peptide-based antagonists (e.g., linear hexapeptides) exhibited <5% oral bioavailability due to:
Modern designs like Compound 1867 integrate nonpeptide pharmacophores:
These innovations elevate oral bioavailability to 42% in rodent models, addressing a historic bottleneck in vasopressin antagonist development [1] [3].
Table 3: Bioavailability Metrics Across Antagonist Generations
Parameter | Peptide-Based (1990s) | Hybrid (2000s) | Compound 1867 |
---|---|---|---|
Oral Bioavailability (%) | <5 | 18 | 42 |
Plasma t½ (h) | 0.8 | 6.5 | 14 |
P-gp Efflux Ratio | 12.5 | 4.0 | 1.8 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7